molecular formula C17H32O2 B12668593 Decyl cyclohexanecarboxylate CAS No. 93479-48-2

Decyl cyclohexanecarboxylate

Cat. No.: B12668593
CAS No.: 93479-48-2
M. Wt: 268.4 g/mol
InChI Key: MOZHOBFQUILDKL-UHFFFAOYSA-N
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Description

Decyl cyclohexanecarboxylate, also known as cyclohexanecarboxylic acid decyl ester, is an organic compound with the molecular formula C₁₇H₃₂O₂ and a molecular weight of 268.4348 g/mol . This ester is derived from cyclohexanecarboxylic acid and decanol, and it is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl cyclohexanecarboxylate is typically synthesized through the esterification reaction between cyclohexanecarboxylic acid and decanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high conversion rates and product yields .

Chemical Reactions Analysis

Types of Reactions: Decyl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexanecarboxylic acid and decanol.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester to alcohols and alkanes.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed:

    Hydrolysis: Cyclohexanecarboxylic acid and decanol.

    Oxidation: Cyclohexanecarboxylic acid and decanoic acid.

    Reduction: Cyclohexanol and decane.

Scientific Research Applications

Decyl cyclohexanecarboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of decyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexanecarboxylic acid and decanol, which can then participate in further biochemical reactions. The ester can also interact with lipid membranes, altering their fluidity and permeability, which is beneficial in drug delivery applications .

Comparison with Similar Compounds

Decyl cyclohexanecarboxylate can be compared with other similar compounds such as:

This compound is unique due to its specific ester structure, which imparts distinct solubility, reactivity, and application profiles compared to other esters.

Properties

CAS No.

93479-48-2

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

decyl cyclohexanecarboxylate

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h16H,2-15H2,1H3

InChI Key

MOZHOBFQUILDKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1CCCCC1

Origin of Product

United States

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